molecular formula C14H19N3O4S B2568865 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798659-53-6

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2568865
CAS No.: 1798659-53-6
M. Wt: 325.38
InChI Key: XFINFNPGUHDDKU-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and methoxyphenyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a methoxyphenyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common reducing agents.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Methoxyphenyl aldehydes or acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also be used in the design of new drugs targeting specific biological pathways.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole ring and methoxyphenyl groups contribute to the overall binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • N-(2-methoxy-2-(2-methylphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-14(21-3)12-6-4-5-7-13(12)20-2/h4-8,10,14,16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFINFNPGUHDDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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